1,3,6-tri-O-methylarthothelin
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Overview
Description
1,3,6-tri-O-methylarthothelin is a member of xanthones.
Scientific Research Applications
Synthesis and Occurrence in Lichens
1,3,6-tri-O-methylarthothelin is a compound that has been identified and synthesized in the context of studying various lichens. This compound co-occurs with other substances like norstictic acid, connorstictic acid, atranorin, and trichlorolichexanthone in certain lichen species. These studies primarily focus on the chemical composition and synthesis pathways of compounds found in lichens, contributing to the broader understanding of lichen chemistry (Elix & Bennett, 1990).
Structure and Synthesis in Other Compounds
Research on this compound also involves its relation to other structurally similar compounds. For instance, its structure is closely related to that of isoarthothelin, another compound synthesized and studied in lichens. Understanding these relationships aids in the development of synthetic pathways for these compounds and contributes to the knowledge of lichen-derived xanthones (Elix, Jiang, & Portelli, 1990).
Relevance in Pharmacology
While there is no direct mention of this compound in pharmacological contexts in the provided studies, similar compounds have been investigated for their potential therapeutic applications. For example, endothelin receptor antagonists are being explored for treating various diseases, including hypertension and cancer. These studies don't directly involve this compound but highlight the importance of studying similar compounds for potential therapeutic uses (Khadtare, Stephani, & Korlipara, 2017).
Properties
Molecular Formula |
C17H13Cl3O5 |
---|---|
Molecular Weight |
403.6 g/mol |
IUPAC Name |
2,4,5-trichloro-1,3,6-trimethoxy-8-methylxanthen-9-one |
InChI |
InChI=1S/C17H13Cl3O5/c1-6-5-7(22-2)10(18)15-8(6)13(21)9-14(23-3)11(19)17(24-4)12(20)16(9)25-15/h5H,1-4H3 |
InChI Key |
WIWXESWGHSIZFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C3=C(O2)C(=C(C(=C3OC)Cl)OC)Cl)Cl)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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